Secoxyloganin methyl ester
Overview
Description
Secoxyloganin methyl ester is a secoiridoid glycoside that has been isolated from various plant species, including Lonicera japonica and Osmanthus fragrans . It is known for its diverse biological activities, including antioxidant, anti-allergic, and cytotoxic properties . The compound has a molecular formula of C17H24O11 and a molecular weight of 404.37 g/mol .
Mechanism of Action
Target of Action
Secoxyloganin methyl ester is a secoiridoid glycoside . It has been isolated from several plant species and exhibits antioxidant and anti-allergic properties . .
Mode of Action
Its antioxidant and anti-allergic properties suggest that it may interact with cellular targets involved in oxidative stress and immune response .
Biochemical Pathways
This compound is part of the secoiridoid biosynthesis pathway . The compound is produced from 7-deoxyloganic acid, which is hydroxylated by 7-deoxy-loganic acid 7-epi-hydroxylase (7eDLH), oleoside methyl ester synthase (OMES), and secoxyloganin synthase (SXS) to produce oleoside-11-methyl ester (OME) .
Result of Action
This compound exhibits antioxidant and anti-allergic properties . As an antioxidant, it may help protect cells from damage caused by free radicals. Its anti-allergic properties suggest that it may modulate immune responses, potentially reducing allergic reactions .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound is found in several plant species, and its concentration can vary depending on the plant’s growth conditions . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Secoxyloganin methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of oleoside-type secoiridoids . The nature of these interactions is often through binding or inhibition, affecting the function and activity of these biomolecules .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have anti-inflammatory, vasoconstriction, antiviral, antitumor, and antibacterial activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the biosynthesis of oleoside-type secoiridoids, starting from 7-deoxyloganic acid which is catalyzed by various enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors within these pathways
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Secoxyloganin methyl ester can be synthesized through several routes. One common method involves the hydroxylation of 7-deoxyloganic acid, catalyzed by enzymes such as 7-deoxy-loganic acid 7-epi-hydroxylase, oleoside methyl ester synthase, and secoxyloganin synthase . This process produces oleoside-11-methyl ester, which can be further transformed into this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, followed by purification processes. The compound is often stored under inert gas (nitrogen or argon) at low temperatures (2–8°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Secoxyloganin methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Secoxyloganin methyl ester has a wide range of scientific research applications:
Comparison with Similar Compounds
Secoxyloganin methyl ester is unique among secoiridoid glycosides due to its specific biological activities and chemical structure. Similar compounds include:
Loganic Acid: An isomer of secoxyloganin with similar biological activities.
Loganin: Another secoiridoid glycoside with comparable properties.
Secologanin: A closely related compound used in the synthesis of various natural products.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-(2-methoxy-2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7-9,11,13-15,17-19,21-23H,1,5-6H2,2-3H3/t8-,9+,11-,13-,14+,15-,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCHHOVJEMEKKG-VPNMNMBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.